molecular formula C13H16ClNO2Si B8391411 Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate

Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B8391411
M. Wt: 281.81 g/mol
InChI Key: DDPAKHYTILKKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-chloro-5-((trimethylsilyl)ethynyl)benzoate is a useful research compound. Its molecular formula is C13H16ClNO2Si and its molecular weight is 281.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClNO2Si

Molecular Weight

281.81 g/mol

IUPAC Name

methyl 4-amino-2-chloro-5-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C13H16ClNO2Si/c1-17-13(16)10-7-9(5-6-18(2,3)4)12(15)8-11(10)14/h7-8H,15H2,1-4H3

InChI Key

DDPAKHYTILKKQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#C[Si](C)(C)C)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of compound 22k (200 mg, 0.642 mmol), CuI (12.2 mg, 0.064 mmol) and Pd(PPh3)2Cl2 (45 mg, 0.064 mmol) in THF (2 mL) was added ethynyltrimethylsilane (95 mg, 0.963 mmol) followed by Et3N (1 mL, 7.19 mmol) under N2. The reaction mixture was stirred at room temperature for 1.5 h and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/hexanes) to give compound 22m.
Quantity
200 mg
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reactant
Reaction Step One
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2 mL
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solvent
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CuI
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12.2 mg
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catalyst
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45 mg
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catalyst
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95 mg
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reactant
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1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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[Cu]I
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Cl[Pd]Cl
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